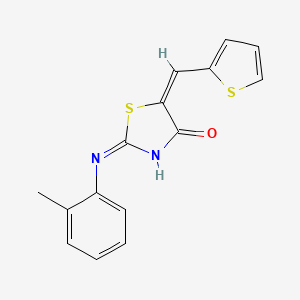

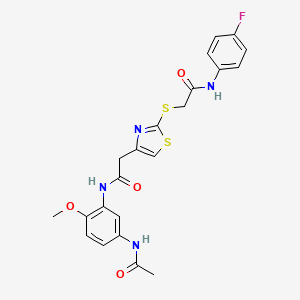

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one, also known as TTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and has a molecular weight of 356.46 g/mol. TTM has shown promising results in various studies, making it a topic of interest for researchers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of thiophene-containing thiazolone derivatives, including compounds structurally related to "(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one," have been reported. These compounds are synthesized through reactions involving thiophen-2-yl components, indicating the versatility and reactivity of the thiophene moiety in constructing complex molecules with potential biological activities. The structural elucidation of these compounds is typically achieved using spectroscopic methods, highlighting their potential as anti-tumor agents due to their promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Biological Activities

Anticancer Activity

Thiazolone derivatives have been explored for their anticancer properties. Specifically, studies have shown that certain thiophen-2-ylmethylene thiazolones exhibit significant anticancer activities. For instance, 5-ene-4-thiazolidinones with a pyrazole core linked by an enamine group have demonstrated selective antileukemic action, with compounds inducing apoptosis in mammalian leukemia cells. This suggests a potential pathway through which these compounds could be used in the treatment of leukemia, highlighting the therapeutic importance of structural modifications in enhancing biological activity (Senkiv et al., 2016).

Antifibrotic and Anticancer Action

The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have also been documented, demonstrating the broad spectrum of biological activities possessed by compounds within this class. Notably, compounds with a 5-ene-2-amino(imino)-4-thiazolidinone structure have shown high levels of antifibrotic activity, comparable to known antifibrotic drugs, without scavenging superoxide radicals. This dual activity provides a foundation for further exploration into the use of thiazolidinones as multifunctional therapeutic agents (Kaminskyy et al., 2016).

Eigenschaften

IUPAC Name |

(5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-10-5-2-3-7-12(10)16-15-17-14(18)13(20-15)9-11-6-4-8-19-11/h2-9H,1H3,(H,16,17,18)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHVXZPTLHCODR-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)

![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)